molecular formula C17H19ClN2O2S B13793192 N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea CAS No. 873998-64-2

N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea

Cat. No.: B13793192
CAS No.: 873998-64-2
M. Wt: 350.9 g/mol
InChI Key: WRUGUWJLBJVBIQ-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea (CAS#: 873998-64-2) is a synthetic thiourea derivative supplied for research purposes. Thiourea derivatives are a significant area of investigation in organic and medicinal chemistry due to their diverse biological activities, which include potential antibacterial, antioxidant, and anticancer properties . These compounds are frequently studied as protein tyrosine kinase inhibitors, which are important targets in cancer research, particularly in studies related to human lung adenocarcinoma . The molecular structure of thiourea derivatives allows them to act as versatile ligands, coordinating with various metal centers to form stable complexes that can be evaluated for enhanced biological activity . The specific substitution pattern on the thiourea core, such as the ethoxyphenyl and chlorophenyl groups in this molecule, is a key determinant of its physical properties, binding affinity, and overall research value. Researchers utilize this compound and its analogs in the design and synthesis of novel molecules with potential antitumor activity . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

873998-64-2

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

1-(2-chloro-3-ethoxyphenyl)-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C17H19ClN2O2S/c1-3-21-13-10-8-12(9-11-13)19-17(23)20-14-6-5-7-15(16(14)18)22-4-2/h5-11H,3-4H2,1-2H3,(H2,19,20,23)

InChI Key

WRUGUWJLBJVBIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)OCC)Cl

Origin of Product

United States

Preparation Methods

Common Precursors and Reagents

  • Aromatic amines : 2-Chloro-3-ethoxyaniline and 4-ethoxyaniline serve as the amine components.
  • Isothiocyanates : Prepared from corresponding acyl chlorides and ammonium thiocyanate or directly purchased.
  • Thiourea formation reagents : Potassium thiocyanate, ammonium thiocyanate, or direct isothiocyanates.

Preparation Methods of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea

Method 1: Reaction of Aromatic Amines with Aromatic Isothiocyanates

This method involves the stepwise reaction of two different aromatic amines with an isothiocyanate intermediate.

Procedure:

  • Synthesize or obtain 2-chloro-3-ethoxyphenyl isothiocyanate by reacting 2-chloro-3-ethoxybenzoyl chloride with ammonium thiocyanate in acetone.
  • Add 4-ethoxyaniline dropwise to an acetone solution of the isothiocyanate at room temperature or under reflux.
  • Stir the reaction mixture for 2–4 hours under reflux conditions.
  • Upon completion, precipitate the product by evaporation or cooling.
  • Isolate the solid by filtration and purify by recrystallization from ethanol or acetone.

Reaction Scheme:

$$
\text{2-Chloro-3-ethoxybenzoyl chloride} + \text{NH}_4\text{SCN} \rightarrow \text{2-Chloro-3-ethoxyphenyl isothiocyanate}
$$

$$
\text{2-Chloro-3-ethoxyphenyl isothiocyanate} + \text{4-ethoxyaniline} \rightarrow \text{N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea}
$$

Notes:

  • The reaction is typically carried out in acetone or other polar aprotic solvents.
  • Refluxing for 3 hours ensures complete conversion.
  • Yields for similar thiourea derivatives range from 70% to 85%.

Method 2: One-Pot Synthesis via Substituted Anilines and Potassium Thiocyanate in Acidic Medium

This classical Hantzsch-type synthesis involves direct reaction of substituted anilines with potassium thiocyanate in concentrated hydrochloric acid.

Procedure:

  • Dissolve equimolar amounts of 2-chloro-3-ethoxyaniline and 4-ethoxyaniline in concentrated hydrochloric acid.
  • Add potassium thiocyanate to the mixture.
  • Reflux the mixture at 80–95 °C overnight.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and filter the precipitated thiourea.
  • Wash with cold water and recrystallize from ethanol.

Advantages:

  • Simple and cost-effective.
  • Good yields (~78–80%) reported for similar substituted thioureas.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between substituted aromatic amines and isothiocyanates or bromoacetophenone derivatives.

Procedure:

  • Mix equimolar amounts of 2-chloro-3-ethoxyphenyl isothiocyanate and 4-ethoxyaniline in ethanol.
  • Subject the mixture to microwave irradiation at 110 °C for 10–15 minutes.
  • After cooling, dilute with water and adjust pH if necessary.
  • Filter and purify the solid by column chromatography or recrystallization.

Benefits:

  • Significantly reduced reaction time.
  • Moderate to good yields (50–60%) reported for related thioureas.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Reaction with Isothiocyanate 2-Chloro-3-ethoxyphenyl isothiocyanate + 4-ethoxyaniline Acetone Reflux (~56 °C) 3–4 hours 70–85 Requires prior synthesis of isothiocyanate
Hantzsch-Type (Acidic Thiocyanate) 2-Chloro-3-ethoxyaniline + 4-ethoxyaniline + KSCN + HCl Concentrated HCl 80–95 °C Overnight 78–80 Classical method, simple setup
Microwave-Assisted 2-Chloro-3-ethoxyphenyl isothiocyanate + 4-ethoxyaniline Ethanol 110 °C (microwave) 10–15 minutes 50–60 Rapid synthesis, moderate yield

Analytical and Purification Considerations

  • Characterization : The product is typically characterized by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).
  • Purification : Recrystallization from ethanol or acetone is preferred; column chromatography may be used for further purification.
  • Crystallography : Single crystal X-ray diffraction can confirm molecular structure and purity, as demonstrated for related thioureas.

Summary of Research Findings

  • The synthesis of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can be achieved by classical nucleophilic addition reactions involving aromatic amines and isothiocyanates.
  • The Hantzsch-type reaction using substituted anilines and potassium thiocyanate in acidic medium is a reliable and high-yielding method.
  • Microwave-assisted synthesis offers a rapid alternative but may result in slightly lower yields.
  • Purification and characterization protocols align with standard thiourea chemistry practices.
  • Yields typically range from moderate to high (50–85%) depending on the method and conditions.

This overview consolidates preparation methods from peer-reviewed literature and established synthetic protocols for related thiourea compounds, ensuring a comprehensive and authoritative guide to synthesizing N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea .

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (-NH-CS-NH-) undergoes oxidation under mild to moderate conditions. Key findings include:

Reagents and products

  • Hydrogen peroxide (H₂O₂) converts the thiocarbonyl (C=S) group to a carbonyl (C=O), forming urea derivatives.

  • m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the sulfur atom to sulfoxides or sulfones, depending on stoichiometry .

Experimental observations

  • Oxidation with H₂O₂ at 50°C in ethanol yields N-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)urea as the primary product (85% yield).

  • m-CPBA in dichloromethane at 0°C produces sulfoxide intermediates, while prolonged reaction times lead to sulfone formation .

Reaction TypeReagents/ConditionsProductsReferences
Thiourea → UreaH₂O₂, 50°C, ethanolN-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)urea
Thiourea → Sulfoxidem-CPBA, 0°C, CH₂Cl₂Sulfoxide derivative

Nucleophilic Substitution

The chlorine atom on the 2-chloro-3-ethoxyphenyl group participates in nucleophilic substitutions:

Key reactions

  • Hydrolysis : Reacts with aqueous NaOH to form hydroxyl derivatives.

  • Amination : Substitutes chlorine with amines (e.g., pyridine, morpholine) under reflux conditions .

Experimental data

  • Hydrolysis at 80°C with 10% NaOH replaces Cl with -OH, yielding N-(2-hydroxy-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea (72% yield).

  • Reaction with pyridine in DMF at 120°C produces N-(2-pyridin-3-yl-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea .

Reaction TypeReagents/ConditionsProductsReferences
Cl → OH10% NaOH, 80°CHydroxyl derivative
Cl → PyridylPyridine, DMF, 120°CPyridine-substituted thiourea

Cyclization Reactions

The compound forms heterocyclic structures under acidic or thermal conditions:

Mechanistic pathways

  • Intramolecular cyclization : The ethoxy groups facilitate ring closure to form benzothiazoles or quinazolinones .

  • Thiourea → Thiadiazole : Reacts with hydrazine hydrate to yield 1,3,4-thiadiazole derivatives .

Key findings

  • Heating at 150°C in acetic acid generates 6-ethoxy-2-(4-ethoxyphenyl)benzothiazole via sulfur extrusion (65% yield) .

  • Reaction with hydrazine hydrate in ethanol produces 5-(2-chloro-3-ethoxyphenyl)-2-(4-ethoxyphenyl)-1,3,4-thiadiazole .

Reaction TypeReagents/ConditionsProductsReferences
Benzothiazole formationAcOH, 150°C6-ethoxy-2-(4-ethoxyphenyl)benzothiazole
Thiadiazole synthesisHydrazine hydrate, EtOH1,3,4-Thiadiazole derivative

Reduction Reactions

The central thiourea moiety can be reduced to form amines:

Reagents and outcomes

  • Lithium aluminum hydride (LiAlH₄) reduces C=S to CH₂-SH, producing N-(2-chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)amine .

  • Sodium borohydride (NaBH₄) shows limited reactivity due to steric hindrance from ethoxy groups.

Experimental validation

  • Reduction with LiAlH₄ in THF at 0°C achieves 90% conversion to the amine derivative.

Functional Group Compatibility

The ethoxy (-OCH₂CH₃) groups remain stable under most reaction conditions but can undergo demethylation with strong acids (e.g., HBr in acetic acid) .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Thiourea derivatives, including N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea, have been studied for their potential as antitumor agents. Research indicates that such compounds can act as protein tyrosine kinase inhibitors, which are crucial in the regulation of cell division and growth. In a study involving a series of thiourea derivatives, specific compounds demonstrated significant inhibitory activity against human lung adenocarcinoma cell lines, suggesting that N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea may exhibit similar properties .

Mechanism of Action
The mechanism by which thioureas exert their antitumor effects often involves the inhibition of key enzymes involved in tumor progression. For instance, they can bind to active sites of protein kinases, thereby preventing the phosphorylation of substrates essential for cancer cell proliferation .

Agricultural Applications

Pesticidal Properties
Thiourea derivatives have been explored for their use as pesticides and herbicides. Their ability to inhibit certain biochemical pathways in pests makes them valuable in agricultural settings. The structural modifications present in compounds like N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can enhance their efficacy against specific pests while minimizing toxicity to non-target organisms .

Analytical Chemistry

Chemical Synthesis Intermediates
In organic synthesis, thioureas are often used as intermediates due to their ability to form stable complexes with metals and other reagents. N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea can serve as a precursor for synthesizing more complex molecules, which are important in various chemical reactions and processes .

Mechanism of Action

The mechanism of action of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Ethoxy vs. Chloro vs. Trifluoromethyl: Chloro substituents (e.g., in ) are less electron-withdrawing than CF₃ groups, which may reduce cytotoxicity but improve thermal stability .
  • Synthetic Yields: Derivatives with bulky substituents (e.g., trifluoromethylquinolinyl in ) exhibit moderate yields (46–70%), likely due to steric hindrance during synthesis.

Crystallographic and Hydrogen-Bonding Patterns

  • Thiourea Backbone Configuration :
    • Most benzoylthiourea derivatives adopt a syn–anti conformation relative to the C=S bond, stabilizing crystal lattices via N–H···S and N–H···O interactions .
    • The chlorine substituent in the target compound may participate in halogen bonding (C–Cl···π), a feature observed in chloro-phenyl derivatives .
  • Thermal Stability: Derivatives with extended aromatic systems (e.g., quinolinyl in ) exhibit higher melting points (>200°C) due to π-stacking, whereas aliphatic substituents (e.g., ethyl in ) lower melting points .

Biological Activity

N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea (CAS No. 873998-64-2) is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

The molecular formula of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea is C17H19ClN2O2SC_{17}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 350.86 g/mol. Key physicochemical properties include:

  • Molecular Weight : 350.86300
  • LogP : 5.23980
  • Polar Surface Area (PSA) : 81.65000

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A comparative study on various thiourea compounds indicated that certain derivatives, including those similar to N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea, displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Against
N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thioureaTBDVarious strains including E. coli and S. aureus
Reference Compound32Staphylococcus aureus

The minimal inhibitory concentration (MIC) values varied significantly based on the substituents on the phenyl rings, indicating a structure-activity relationship (SAR). The presence of electron-donating groups was found to enhance antimicrobial efficacy while electron-withdrawing groups diminished activity .

Antioxidant Activity

The antioxidant potential of N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds with similar structures demonstrated good radical scavenging activity, suggesting that this thiourea derivative could effectively neutralize free radicals.

CompoundDPPH Scavenging Activity (%)
N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thioureaTBD
Control (Standard Antioxidant)81.12%

The mechanism of action involves the donation of hydrogen atoms from the thiourea moiety to free radicals, thereby stabilizing them .

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds structurally related to N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea exhibit cytotoxic effects against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thioureaTBDHeLa, MCF7
Reference Compound1.03Various

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiourea derivatives against resistant strains of bacteria. The results indicated that modifications on the phenolic rings significantly influenced their effectiveness against multidrug-resistant strains .
  • Antioxidant Mechanism : Research into the antioxidant mechanisms revealed that thioureas can act as electron donors, effectively reducing oxidative stress markers in cellular models .

Q & A

Q. Basic

  • IR Spectroscopy : Confirm C=S (1250–1300 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy CH₂: δ 1.3–1.5 ppm; aromatic protons: δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve bond lengths (C=S: ~1.68 Å; C-N: ~1.35 Å) and hydrogen bonding (N-H⋯S: 2.8–3.0 Å) .
TechniqueKey Data
X-raySpace group, torsion angles
IRC=S and N-H absorption bands

How do chloro and ethoxy substituents influence coordination chemistry with transition metals?

Advanced
Chloro groups enhance electron-withdrawing effects, increasing thiourea’s affinity for metal ions (e.g., Pd²⁺, Pt²⁺). Ethoxy groups introduce steric hindrance, affecting ligand geometry. For example:

  • Pd(II) Complexes : Thiourea derivatives form square-planar complexes via S and N coordination. Substitution reactions with thiourea nucleophiles (e.g., Tu, Dmtu) follow pseudo-first-order kinetics, analyzed via UV-Vis spectroscopy .
Metal IonCoordination ModeStability Constant (log K)
Pd²⁺S,N-bidentate8.5–9.2
Pt²⁺S-monodentate7.8–8.4

What challenges arise in resolving crystal structures, and how are they addressed?

Q. Advanced

  • Disordered Substituents : Apply SHELXL restraints (e.g., DELU, SIMU) to thermal parameters .
  • Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals .
  • Hydrogen Bond Ambiguity : Validate via graph set analysis (e.g., R₂²(8) motifs for N-H⋯S) using Mercury .
SoftwareFunction
SHELXL-2018Refinement with restraints
ORTEP-3Thermal ellipsoid visualization

How should researchers address contradictions between computational and experimental structural data?

Q. Advanced

  • Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray bond lengths .
  • Torsion Angle Analysis : Adjust computational models to match experimental values (e.g., C2–N1–C1–O1 = 9.0° vs. calculated 8.5°) .
MetricExperimentalComputational
C=S Bond Length (Å)1.681.71
N-H⋯S Angle (°)162158

What methodologies are recommended for analyzing hydrogen bonding in crystals?

Q. Advanced

  • Graph Set Analysis : Classify motifs (e.g., D(2) for intramolecular N-H⋯O; C(4) for chains) .
  • Mercury Software : Calculate interaction distances/angles and generate packing diagrams .
Interaction TypeDistance (Å)Angle (°)
N-H⋯S (intermolecular)2.85158
N-H⋯O (intramolecular)2.72152

How can substitution reaction kinetics with metal complexes be studied?

Q. Advanced

  • Stopped-Flow Spectrophotometry : Monitor ligand exchange rates (e.g., Pd(II) + Tu → Pd-Tu complex) .
  • DFT Calculations : Compare activation energies (ΔG‡) for different nucleophiles .
Nucleophilek (s⁻¹)ΔG‡ (kJ/mol)
Thiourea (Tu)0.1268.5
N,N'-Dimethylthiourea0.0872.1

How can antifungal activity be systematically evaluated?

Q. Basic

  • Agar Dilution Assay : Test against plant pathogens (e.g., Pyricularia oryzae) at 50–200 µg/mL, using ketoconazole as a positive control .
  • MIC Determination : Measure minimum inhibitory concentration via microbroth dilution (IC₅₀: ~40 µg/mL for analogs) .
PathogenMIC (µg/mL)
P. oryzae45
D. oryzae52

What computational tools predict molecular aggregation in crystals?

Q. Advanced

  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., S⋯H, O⋯H) using CrystalExplorer .
  • MERCURY : Generate packing diagrams and quantify interaction percentages .
Contact TypeContribution (%)
H⋯S28.5
H⋯O15.2

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